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Compound of Interest

Compound Name: Laninamivir octanoate hydrate

Cat. No.: B608452

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of
laninamivir octanoate hydrate's interaction with influenza neuraminidase. Laninamivir
octanoate is a long-acting neuraminidase inhibitor, administered as a prodrug that is
hydrolyzed in the respiratory tract to its active form, laninamivir.[1][2] This document
summarizes key quantitative data, details experimental methodologies, and visualizes the
underlying biochemical processes to offer a comprehensive resource for professionals in the
field of antiviral drug development.

Quantitative Analysis of Inhibitory Potency and
Structural Binding

The inhibitory activity of laninamivir and its prodrug, laninamivir octanoate, against various
influenza neuraminidase (NA) subtypes has been evaluated using in vitro inhibition assays.[1]
[2] Furthermore, the structural basis of these interactions has been elucidated through X-ray
crystallography.[1][3]

Inhibitory Concentration (IC50) Data

The half-maximal inhibitory concentration (IC50) values for laninamivir and laninamivir
octanoate against different neuraminidase subtypes are presented in Table 1. These values
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were determined using a fluorescence-based neuraminidase inhibition assay with the

MUNANA substrate.[1][2]

Inhibitor Neuraminidase Subtype IC50 (nM)
Laninamivir N5 (Group 1) 0.90[1][4]
pO9N1 (Atypical Group 1) 1.83[1][4]

p57N2 (Group 2) 3.12[1][4]

Laninamivir Octanoate N5 (Group 1) 389[1][4]
p09N1 (Atypical Group 1) 947[1][4]

p57N2 (Group 2) 129[1][4]

Table 1: IC50 values of
laninamivir and laninamivir

octanoate against different

neuraminidase subtypes.[1][4]

Crystallographic Data

The crystal structure of laninamivir octanoate in complex with the 2009 pandemic H1IN1

neuraminidase (p09N1) provides detailed insights into their interaction at the atomic level.[3]

Key crystallographic data and refinement statistics are summarized in Table 2.
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PO9N1 in complex with Laninamivir

Parameter
Octanoate
PDB ID 3TI4[3]
Resolution (A) 1.60[3]
R-value work 0.140]3]
R-value free 0.177[3]
Space group c2221
Unit cell dimensions (A) a=88.5, b=159.4, c=163.4

Table 2: Crystallographic data for laninamivir

octanoate bound to pO9N1 neuraminidase.[3]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the structural and
functional analysis are provided below.

Neuraminidase Expression and Purification

Recombinant neuraminidase was expressed using a baculovirus expression system, a
common method for producing large quantities of functional viral proteins.[5]

e Cloning: The cDNA encoding the ectodomain of the desired neuraminidase subtype was
cloned into a baculovirus transfer vector, such as pFastBacl. The construct typically includes
an N-terminal signal peptide for secretion, a hexahistidine (6xHis) tag for purification, and a
tetramerization domain to ensure the correct oligomeric state of the enzyme.[1]

o Baculovirus Generation: The recombinant transfer vector was used to generate a
recombinant baculovirus in Spodoptera frugiperda (Sf9) insect cells.

» Protein Expression: High Five™ (Trichoplusia ni) insect cells were infected with the high-titer
recombinant baculovirus. The cells were cultured for a period to allow for protein expression
and secretion into the culture medium.[2]
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 Purification: The secreted neuraminidase was purified from the cell culture supernatant using
affinity chromatography. The 6xHis tag allows for selective binding to a nickel-nitrilotriacetic
acid (Ni-NTA) resin. After washing to remove unbound proteins, the neuraminidase was
eluted. Further purification steps, such as size-exclusion chromatography, were performed to
obtain a highly pure and homogenous protein sample suitable for downstream applications.

[6][7]

Neuraminidase Inhibition Assay

A fluorescence-based assay using 2'-(4-methylumbelliferyl)-a-D-N-acetylneuraminic acid
(MUNANA) as a substrate is a standard method for determining the inhibitory activity of
compounds against neuraminidase.[8][9][10]

e Reagents:

o

Recombinant neuraminidase enzyme.

MUNANA substrate solution.

[e]

o

Assay buffer (e.g., MES buffer with CaCl2, pH 6.5).

Serial dilutions of the inhibitor (laninamivir octanoate or laninamivir).

[¢]

[¢]

Stop solution (e.g., ethanol and NaOH).[8]
e Procedure:

o The assay is typically performed in a 96-well black plate to minimize background
fluorescence.[1]

o Afixed concentration of the neuraminidase enzyme is pre-incubated with varying
concentrations of the inhibitor for a specific duration at room temperature.[8]

o The enzymatic reaction is initiated by the addition of the MUNANA substrate.[8]

o The plate is incubated at 37°C to allow the enzymatic cleavage of MUNANA, which
releases the fluorescent product 4-methylumbelliferone (4-MU).[8]
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o The reaction is terminated by adding a stop solution.[8]

o The fluorescence of 4-MU is measured using a fluorometer with excitation and emission
wavelengths of approximately 365 nm and 450 nm, respectively.[8]

o Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and
the IC50 value is calculated by fitting the data to a dose-response curve.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional
structure of molecules at atomic resolution.

o Crystallization: The purified neuraminidase protein was co-crystallized with laninamivir
octanoate. This was achieved by mixing the protein with a molar excess of the inhibitor and
setting up crystallization trials using the hanging drop vapor diffusion method with various
precipitants and buffer conditions.[11]

o Data Collection: Single crystals were cryo-cooled and subjected to X-ray diffraction using a
synchrotron radiation source. Diffraction data were collected as a series of images as the
crystal was rotated in the X-ray beam.

o Structure Determination and Refinement: The diffraction data were processed to determine
the unit cell dimensions and space group. The structure was solved using molecular
replacement, with a previously determined neuraminidase structure as a search model. The
initial model was then refined against the experimental data, and the laninamivir octanoate
molecule was built into the electron density map. Iterative cycles of refinement and manual
model building were performed to obtain the final, high-resolution structure.[3]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the
study of laninamivir octanoate's interaction with neuraminidase.

Mechanism of Action

The following diagram illustrates the prodrug activation and subsequent inhibition of
neuraminidase by laninamivir.
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Caption: Prodrug activation and neuraminidase inhibition pathway.

Experimental Workflow for Structural Analysis

This diagram outlines the major steps involved in the structural and functional characterization
of laninamivir octanoate's binding to neuraminidase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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